- Preparation and use of 3-substituted oxoindole as β3 agonists, World Intellectual Property Organization, , ,

Cas no 92855-65-7 (7-(benzyloxy)-1H-indole-3-carbaldehyde)

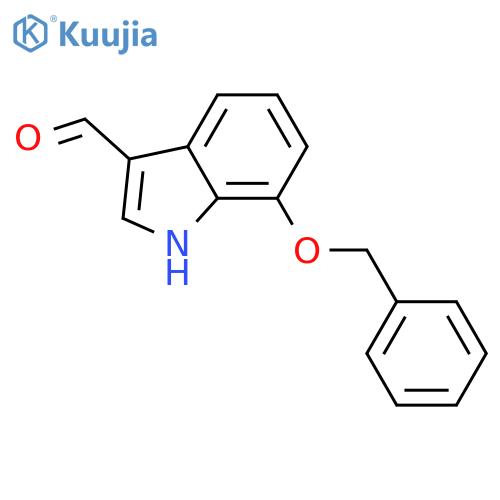

92855-65-7 structure

Nome del prodotto:7-(benzyloxy)-1H-indole-3-carbaldehyde

7-(benzyloxy)-1H-indole-3-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

-

- 7-Benzyloxyindole-3-carbaldehyde

- 7-Benzyloxyindole-3-carboxaldehyde

- 7-phenylmethoxy-1H-indole-3-carbaldehyde

- 7-Benzyloxy-3-formylindole

- 7-Benzyloxy-1H-indole-3-carbaldehyde

- 7-(benzyloxy)-1h-indole-3-carbaldehyde

- NSC92527

- PubChem14131

- RNARWQXZOKWYHY-UHFFFAOYSA-N

- OR1680

- SBB066715

- AS06632

- 7-(phenylmethoxy)indole-3-carbaldehyde

- TRA008658

- 7-(Phenylmethoxy)-1H-indole-3-carboxaldehyde (ACI)

- Indole-3-carboxaldehyde, 7-(benzyloxy)- (7CI)

- NSC 92527

- SCHEMBL4932467

- DTXSID60293830

- CS-W008442

- DS-0069

- SY104007

- AKOS005207172

- 92855-65-7

- B-1900

- NSC-92527

- 7-(Benzyloxy)indole-3-carbaldehyde

- DB-012408

- MFCD00055979

- 7-benzyloxy-1H-indole-3-carboxaldehyde

- EN300-316078

- AC-9166

- 7-(benzyloxy)-1H-indole-3-carbaldehyde

-

- MDL: MFCD00055979

- Inchi: 1S/C16H13NO2/c18-10-13-9-17-16-14(13)7-4-8-15(16)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2

- Chiave InChI: RNARWQXZOKWYHY-UHFFFAOYSA-N

- Sorrisi: O=CC1C2C(=C(C=CC=2)OCC2C=CC=CC=2)NC=1

Proprietà calcolate

- Massa esatta: 251.09500

- Massa monoisotopica: 251.095

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 19

- Conta legami ruotabili: 4

- Complessità: 301

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: 3

- Superficie polare topologica: 42.1

- Carica superficiale: 0

- XLogP3: 3

Proprietà sperimentali

- Colore/forma: Pale-yellow to Yellow-brown Solid

- Densità: 1.267

- Punto di fusione: 152-159 °C

- Punto di ebollizione: 474.2°C at 760 mmHg

- Punto di infiammabilità: 240.6±24.6 °C

- Indice di rifrazione: 1.697

- PSA: 42.09000

- LogP: 3.55940

- Sensibilità: Air Sensitive

- Solubilità: Insolubile in acqua

7-(benzyloxy)-1H-indole-3-carbaldehyde Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319-H335

- Dichiarazione di avvertimento: P261;P280;P305+P351+P338;P304+P340;P405;P501

- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:Inert atmosphere,2-8°C

7-(benzyloxy)-1H-indole-3-carbaldehyde Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

7-(benzyloxy)-1H-indole-3-carbaldehyde Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032579-1g |

7-(benzyloxy)-1H-indole-3-carbaldehyde |

92855-65-7 | 98% | 1g |

¥125 | 2024-05-20 | |

| abcr | AB169080-5 g |

7-Benzyloxy-3-formylindole, 97%; . |

92855-65-7 | 97% | 5g |

€271.50 | 2023-05-08 | |

| Enamine | EN300-316078-5.0g |

7-(benzyloxy)-1H-indole-3-carbaldehyde |

92855-65-7 | 5g |

$2900.0 | 2023-06-04 | ||

| eNovation Chemicals LLC | D504361-10g |

7-Benzyloxyindole-3-carbaldehyde |

92855-65-7 | 97% | 10g |

$615 | 2023-09-03 | |

| eNovation Chemicals LLC | D504361-25g |

7-Benzyloxyindole-3-carbaldehyde |

92855-65-7 | 97% | 25g |

$1280 | 2023-09-03 | |

| Enamine | EN300-316078-1.0g |

7-(benzyloxy)-1H-indole-3-carbaldehyde |

92855-65-7 | 1g |

$999.0 | 2023-06-04 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-207159A-1g |

7-Benzyloxy-3-formylindole, |

92855-65-7 | 1g |

¥3174.00 | 2023-09-05 | ||

| Fluorochem | 040946-1g |

7-Benzyloxy-3-formylindole |

92855-65-7 | 97% | 1g |

£32.00 | 2022-03-01 | |

| Matrix Scientific | 071718-1g |

7-Benzyloxyindole-3-carbaldehyde, 95+% |

92855-65-7 | 95+% | 1g |

$231.00 | 2023-09-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803871-250mg |

7-Benzyloxyindole-3-carboxaldehyde |

92855-65-7 | 98% | 250mg |

91.00 | 2021-05-17 |

7-(benzyloxy)-1H-indole-3-carbaldehyde Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride ; 15 min, < -5 °C; 1 h, -10 - 0 °C

1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux

1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ; 25 - 30 °C; 22 h, 30 °C → 88 °C; 88 °C → rt

Riferimento

- Process for preparation of 3-cyanoindole derivatives, China, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 2 h, 0 °C → rt

Riferimento

- Structure-activity relationship study of novel necroptosis inhibitors, Bioorganic & Medicinal Chemistry Letters, 2005, 15(22), 5039-5044

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C

1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated

1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated

Riferimento

- Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease, Journal of Medicinal Chemistry, 2012, 55(23), 10700-10715

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 3 min, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 4.5 h, rt; rt → 0 °C

1.3 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 0 °C → reflux; 5 min, reflux

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 4.5 h, rt; rt → 0 °C

1.3 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 0 °C → reflux; 5 min, reflux

Riferimento

- Total Synthesis of (+)-Haplophytine, Angewandte Chemie, 2009, 48(41), 7600-7603

Synthetic Routes 6

Condizioni di reazione

Riferimento

- Preparation of 3,7-disubstituted indoles and their optically active compounds as intermediates for β3 adrenergic agonists, Japan, , ,

Synthetic Routes 7

Condizioni di reazione

Riferimento

- Substituted naphthalene and indole compounds exhibiting selective leukotriene B4 antagonist activity, United States, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C; 45 min, 35 °C; 35 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux

Riferimento

- Indole derivatives as cholinesterase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Pivalic acid , tert-Butyl peroxybenzoate Catalysts: Tetrabutylammonium iodide Solvents: Dimethyl sulfoxide ; 8 h, 80 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline, Chemical Communications (Cambridge, 2012, 48(42), 5187-5189

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride ; 15 min, < -5 °C; 1 h, -10 - 0 °C

1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux; reflux → 10 °C; 20 min, 10 °C

1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux; reflux → 10 °C; 20 min, 10 °C

Riferimento

- Preparation of indolylethylaminopropanediol aryl ethers as β3 adrenergic agonists, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Phosphorus oxychloride Solvents: Dimethylformamide

Riferimento

- Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells, Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2571-2574

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide

1.2 Solvents: Water

1.2 Solvents: Water

Riferimento

- A scalable synthesis of (R)-3-(2-aminopropyl)-7-benzyloxyindole via resolution, Tetrahedron: Asymmetry, 2001, 12(23), 3235-3240

7-(benzyloxy)-1H-indole-3-carbaldehyde Raw materials

7-(benzyloxy)-1H-indole-3-carbaldehyde Preparation Products

7-(benzyloxy)-1H-indole-3-carbaldehyde Letteratura correlata

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

92855-65-7 (7-(benzyloxy)-1H-indole-3-carbaldehyde) Prodotti correlati

- 6953-22-6(5-(benzyloxy)-1H-indole-3-carbaldehyde)

- 92855-64-6(6-(Benzyloxy)-1H-indole-3-carbaldehyde)

- 2172440-73-0(2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylpropanamido}oxy)acetic acid)

- 2418720-92-8(Tert-butyl 3-[(fluorosulfonyl)oxy]-5-(piperazin-1-yl)benzoate)

- 1784324-90-8(n-[(1-Ethyl-1h-pyrazol-5-yl)methyl]-n-methylhydroxylamine)

- 2137700-36-6(3-(1-amino-4-methylcyclohexyl)methyl-1-cyclohexylurea)

- 123529-83-9(2-(4-Chlorophenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one)

- 111981-34-1(4-Vinylaniline hydrochloride)

- 2172533-53-6(3-hydroxy-3-1-(hydroxymethyl)cyclopentyl-1lambda6-thiolane-1,1-dione)

- 1805100-95-1(2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:92855-65-7)7-(benzyloxy)-1H-indole-3-carbaldehyde

Purezza:99%

Quantità:5g

Prezzo ($):161.0